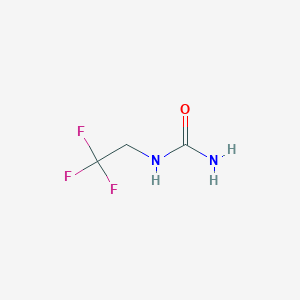

N-(2,2,2-trifluoroethyl)urea

Description

Overview of Urea (B33335) Derivatives in Organic Synthesis

Urea and its derivatives are a cornerstone of organic and medicinal chemistry, a status they have held since Friedrich Wöhler's synthesis of urea in 1828, a landmark event that marked the dawn of modern organic chemistry. nih.gov The urea functional group's capacity to form multiple stable hydrogen bonds with protein and receptor targets is central to its importance in drug development. nih.gov This ability allows for specific drug-target interactions, which are crucial for biological activity. nih.gov

Urea derivatives are integral to a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.com They are found in various approved drugs, where the urea moiety is often used to modulate potency, selectivity, and other drug-like properties. nih.gov The synthesis of urea derivatives is a well-established area of organic chemistry, with traditional methods often involving the reaction of amines with reagents like phosgene (B1210022) or isocyanates. nih.govmdpi.com However, due to the hazardous nature of these reagents, safer and more environmentally friendly synthetic routes are continuously being developed. nih.gov

The versatility of the urea scaffold is further demonstrated by its use in the construction of heterocyclic compounds, which are vital in various applications, including the development of anticancer agents and antibiotics. tandfonline.com

Significance of the Trifluoroethyl Moiety in Chemical Compounds

The incorporation of fluorine atoms, and specifically the trifluoroethyl group, into organic molecules has a profound impact on their chemical and biological properties. The trifluoromethyl group (a component of the trifluoroethyl moiety) is highly electronegative, a property often described as being intermediate between that of fluorine and chlorine. wikipedia.org This electronic characteristic can significantly influence the acidity or basicity of a compound. wikipedia.org

In the context of medicinal chemistry, the trifluoroethyl group is often used as a bioisostere, replacing a methyl or even a chloro group to fine-tune the steric and electronic properties of a lead compound. wikipedia.org One of the most significant advantages of introducing a trifluoroethyl group is the enhancement of metabolic stability. cymitquimica.commdpi.com This is because the carbon-fluorine bond is very strong and not easily metabolized by enzymes in the body. This increased stability can lead to a longer duration of action for a drug.

Furthermore, the trifluoroethyl group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. cymitquimica.comevitachem.com The unique properties imparted by this moiety have led to its inclusion in a wide range of pharmaceuticals, including antidepressants, anti-inflammatory drugs, and anticancer agents. wikipedia.orgwiley.comwikipedia.org

Research Trajectories and Academic Relevance of N-(2,2,2-trifluoroethyl)urea

The combination of the versatile urea scaffold and the advantageous properties of the trifluoroethyl group makes this compound a compound of significant academic and research interest. It serves as a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemicals. cymitquimica.com

Research involving this compound and related structures often focuses on leveraging its unique characteristics. For instance, the trifluoroethyl group can influence the reactivity and interactions of the urea moiety with biological systems. cymitquimica.com The compound's high thermal stability and solubility in polar solvents are also beneficial properties for its use in chemical synthesis. cymitquimica.com

Recent studies have explored the use of related N-2,2,2-trifluoroethylisatin ketimines as synthons in various organic reactions, including cycloadditions, to create complex chiral molecules with potential biological activity. mdpi.com These studies highlight the ongoing exploration of trifluoroethyl-containing building blocks in the development of novel synthetic methodologies and the construction of new chemical entities.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 819-60-3 | cymitquimica.comepa.govsigmaaldrich.com |

| Molecular Formula | C3H5F3N2O | cymitquimica.com |

| Molecular Weight | 142.08 g/mol | sigmaaldrich.com |

| Appearance | White crystalline solid | cymitquimica.com |

| Melting Point | 106-110 °C | sigmaaldrich.com |

| Boiling Point (Predicted) | 115.9±40.0 °C | chemicalbook.com |

| Density (Predicted) | 1.365±0.06 g/cm3 | chemicalbook.com |

| InChI | InChI=1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | cymitquimica.com |

| InChI Key | KBHCMKXZLFVXRD-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHCMKXZLFVXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290950 | |

| Record name | N-(2,2,2-Trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-60-3 | |

| Record name | 819-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,2,2-Trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,2,2 Trifluoroethyl Urea and Its Chemical Precursors

Traditional Synthesis Routes

Conventional methods for synthesizing N-(2,2,2-trifluoroethyl)urea often rely on the use of highly reactive chemical species like isocyanates and phosgene (B1210022) or its equivalents. These methods are well-established but often involve hazardous materials and stringent reaction conditions.

Reactions Involving Isocyanate Intermediates

A primary traditional route to this compound proceeds through an isocyanate intermediate. This two-step process involves the formation of 2,2,2-trifluoroethyl isocyanate, which is then reacted with an amine.

The key precursor, 2,2,2-trifluoroethyl isocyanate, can be synthesized from 2,2,2-trifluoroethylamine (B1214592). nih.govkangmei.com One common method involves the reaction of the amine with phosgene or a phosgene equivalent like triphosgene (B27547). nih.govnih.gov This reaction converts the primary amine into the corresponding isocyanate. Another approach is the Curtius rearrangement, where a carboxylic acid derivative is converted to an isocyanate. nih.govorganic-chemistry.org

Alternatively, 2,2,2-trifluoroethanol (B45653) can be reacted with triphosgene in the presence of a base to form trifluoroethyl-chlorocarbonate, which serves as a linchpin for creating unsymmetrical ureas. nih.gov

Once 2,2,2-trifluoroethyl isocyanate is formed, it readily undergoes nucleophilic addition with ammonia (B1221849) or an appropriate primary or secondary amine to yield the desired this compound derivative. enamine.netlibretexts.org This reaction is typically efficient and forms the urea (B33335) linkage with high yield. nih.govenamine.net The reaction of the isocyanate with an amine is a fundamental and widely used method for constructing urea functionalities. nih.govenamine.net

Phosgene and Phosgene Equivalent-Based Approaches

The direct use of phosgene or its safer, solid equivalent, triphosgene (bis(trichloromethyl)carbonate), represents another classical approach to urea synthesis. nih.govrsc.org In this method, an amine is reacted with phosgene or triphosgene in the presence of a base to generate an isocyanate intermediate in situ. nih.gov This intermediate is then reacted with a second amine to form the unsymmetrical urea. While effective, the high toxicity of phosgene has led to the development of safer alternatives. nih.govrsc.org

Advanced and Green Synthesis Protocols

In response to the hazards associated with traditional methods, more advanced and environmentally benign synthetic protocols have been developed. These methods often utilize less toxic reagents and offer milder reaction conditions.

Utilization of Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent

A significant advancement in the synthesis of unsymmetrical ureas, including this compound, involves the use of bis(2,2,2-trifluoroethyl) carbonate as a condensing agent. researchgate.netenamine.netacs.org This one-pot procedure is effective for both mono-substituted and functionalized alkyl amines and does not require special conditions such as precise temperature control or controlled addition rates. researchgate.netenamine.netscispace.com

The reaction proceeds with high regioselectivity, where the bis(2,2,2-trifluoroethyl) carbonate reacts with an alkyl amine to form a trifluoroethyl carbamate (B1207046) intermediate rather than a symmetrical urea. nih.gov Subsequent reaction of this carbamate with another amine in the presence of a base yields the desired unsymmetrical urea derivative. nih.gov This method is notable for its wide scope and tolerance of various functional groups. nih.gov A library of diverse ureas has been successfully synthesized using this approach. enamine.netacs.orgscispace.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Key Reagents | Intermediates | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Isocyanate Route | 2,2,2-trifluoroethylamine, Phosgene/Triphosgene, Ammonia/Amine | 2,2,2-trifluoroethyl isocyanate | Well-established, high yields nih.govenamine.net | Use of highly toxic phosgene nih.govrsc.org |

| Phosgene-Based | Amine, Phosgene/Triphosgene, Second Amine | Isocyanate (in situ) | Direct, versatile nih.gov | High toxicity of phosgene nih.govrsc.org |

| Bis(2,2,2-trifluoroethyl) Carbonate | Bis(2,2,2-trifluoroethyl) carbonate, Amines | Trifluoroethyl carbamate | Greener, one-pot, high regioselectivity, wide scope nih.govresearchgate.netenamine.netacs.org | May require specific condensing agent |

Electrochemically Prepared Trifluoroethyl Carbamates in Urea Synthesis

An alternative route to unsymmetrical ureas involves the use of electrochemically prepared trifluoroethyl carbamates. nih.govacs.org This method provides a pathway that avoids some of the limitations of traditional chemical synthesis, such as the use of harsh reagents. researchgate.net The process involves generating trifluoroethyl carbamates through an electrochemical reaction, which are then reacted with amines to form the desired urea derivatives. nih.govacs.orgacs.org This approach has been noted as a novel method for synthesizing unsymmetrical ureas. acs.orgacs.org

Amine-Induced Selective C-C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls

A distinct and efficient method for synthesizing ureas involves the selective cleavage of a carbon-carbon (C-C) bond in 2,2,2-trifluoroethyl carbonyl compounds, induced by an amine. researchgate.netcolab.ws This protocol is notable for being free of transition metals and oxidants. researchgate.netresearchgate.net The reaction provides a selective transformation of 2,2,2-trifluoroethyl carbonyls into ureas and amides, showcasing the unique reactivity of these carbonyl compounds. researchgate.netcolab.ws This method demonstrates broad substrate compatibility and good tolerance for various functional groups. researchgate.netresearchgate.net It represents an alternative to more common functionalizations of C-F or C-CF3 bonds. researchgate.net

Photo-on-Demand In Situ Synthesis Strategies

Modern synthetic strategies include photo-on-demand methods that allow for the in situ generation of reactive intermediates, enhancing safety and efficiency. nih.govacs.orgnih.gov

A key precursor for the photo-on-demand synthesis is an N-substituted trichloroacetamide (B1219227) (NTCA). nih.govacs.org Specifically, 2,2,2-trichloro-N-(2,2,2-trifluoroethyl)acetamide is synthesized in situ from the HCl salt of 2,2,2-trifluoroethylamine and tetrachloroethylene (B127269) (TCE). kobe-u.ac.jp This photochemical reaction involves irradiating a TCE solution containing the amine salt with a low-pressure mercury lamp at over 70°C while bubbling oxygen through the mixture. nih.govacs.orgnih.gov The TCE undergoes photo-oxidation to form trichloroacetyl chloride (TCAC), a highly toxic and corrosive compound, which immediately reacts with the amine present in the solution to produce the desired NTCA in a 71% yield. nih.govkobe-u.ac.jp This NTCA can then be directly converted to this compound derivatives without being isolated. nih.govacs.org

The table below shows the yields for the photochemical synthesis of various NTCAs from TCE and the corresponding amine or amine salt. nih.govkobe-u.ac.jp

| Amine / Amine Salt | NTCA Product | Yield |

| Butylamine | N-Butyl-2,2,2-trichloroacetamide | 97% |

| Benzylamine | N-Benzyl-2,2,2-trichloroacetamide | 60% |

| Cyclohexylamine | N-Cyclohexyl-2,2,2-trichloroacetamide | 88% |

| 2,2,2-Trifluoroethylamine HCl | 2,2,2-Trichloro-N-(2,2,2-trifluoroethyl)acetamide | 71% |

This table illustrates the yields of N-substituted trichloroacetamides (NTCAs) synthesized via an in situ photo-on-demand reaction of amines or their HCl salts with tetrachloroethylene (TCE). nih.govkobe-u.ac.jp

The conversion of NTCAs to ureas proceeds through a mechanism involving the in situ formation of an isocyanate intermediate. nih.govacs.org NTCAs function as "blocked isocyanates," which are stable precursors that can release the highly reactive isocyanate on demand. nih.govacs.orgnih.gov The reaction is typically catalyzed by a base, such as DBU or NaOH. nih.govacs.org The base facilitates the elimination of a chloroform (B151607) (CHCl₃) molecule from the NTCA. nih.govacs.org The resulting isocyanate is immediately trapped by an amine present in the reaction mixture, leading to the formation of the corresponding N-substituted urea. nih.govacs.org This strategy avoids the need to handle toxic and unstable isocyanates directly. nih.gov

Synthesis of Related Trifluoroethyl-Containing Urea Scaffolds for Chemical Investigations

The introduction of a trifluoroethyl group into molecular frameworks can significantly alter their chemical and physical properties. The following sections detail the synthesis of specific trifluoroethyl-containing compounds that serve as valuable building blocks in medicinal chemistry and organic synthesis.

Synthesis of N-2,2,2-trifluoroethylisatin Ketimines as Fluorine-Containing Synthons

N-2,2,2-trifluoroethylisatin ketimines have emerged as important synthons, particularly in the construction of complex heterocyclic structures containing the trifluoromethyl group. rsc.org These ketimines are frequently employed as 1,3-dipoles in cycloaddition reactions, providing access to a variety of spirooxindole derivatives. mdpi.com The synthesis of these ketimines was first reported in 2015, opening a new avenue for their application in organocatalytic asymmetric reactions. mdpi.com

A primary application of N-2,2,2-trifluoroethylisatin ketimines is in [3+2] cycloaddition reactions. For instance, they can act as 1,2-dipolarophiles in reactions with 1,4-dithiane-2,5-diol, catalyzed by an organocatalyst, to produce N-2,2,2-trifluoroethylspirothiazolidine oxindoles. rsc.org This asymmetric synthesis has been shown to be highly efficient, affording a diverse array of products in high yields and with excellent stereoselectivity. rsc.org

The versatility of these ketimines is further demonstrated in their reactions with other partners. Asymmetric cycloaddition with unsymmetrical dicarbonyl-activated alkenes, catalyzed by a bifunctional squaramide, leads to the formation of 5'-trifluoromethylated 3,2'-pyrrolidinyl spirooxindoles that feature three carbonyl groups. nih.gov Additionally, phosphine-catalyzed [3+2] annulation reactions with γ-substituted allenoates have been developed to synthesize spiro[indoline-3,2'-pyrrole] scaffolds.

The general reactivity of N-2,2,2-trifluoroethylisatin ketimines in these cycloaddition reactions allows for the stereodivergent installation of trifluoromethyl groups into spirooxindole frameworks, a topic of increasing interest in both academic and industrial research. rsc.org

Table 1: Examples of [3+2] Cycloaddition Reactions with N-2,2,2-trifluoroethylisatin Ketimines

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield/Selectivity | Reference |

| N-2,2,2-trifluoroethylisatin ketimine | 1,4-dithiane-2,5-diol | Organocatalyst | N-2,2,2-trifluoroethylspirothiazolidine oxindoles | Up to 96% yield, 99% ee, and 99:1 dr | rsc.org |

| N-2,2,2-trifluoroethylisatin ketimines | Cinnamaldehyde | Prolinol silyl (B83357) ether | Chiral spirooxindole derivatives | 58–98% yields, 10:1–>20:1 dr, 88–>99% ee | mdpi.com |

| N-2,2,2-trifluoroethylisatin ketimines | Maleimides | Phase transfer catalyst | Trifluoromethyl spiro-fused[succinimide-pyrrolidine-oxindole] derivatives | 69–96% yields, 67:33–>99:1 dr | mdpi.com |

| N-2,2,2-trifluoroethylisatin ketimines | Aurones | Thiourea | Spiro[benzofuran-pyrrolidine-oxindole] skeleton | 27–99% yields, all >20:1 dr, 2–>99% ee | mdpi.com |

ee = enantiomeric excess, dr = diastereomeric ratio

Preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide

2-amino-N-(2,2,2-trifluoroethyl)acetamide is a key intermediate, often stabilized as a salt, in the synthesis of various chemical compounds. patsnap.comchemicalbook.com Several methods for its preparation have been developed, focusing on commercial viability, high yield, and purity. wipo.int

One common method involves the reaction of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with an amine source, such as aqueous ammonia. patsnap.com The reaction is typically carried out at a controlled temperature, for instance 40°C, and monitored for completion using techniques like gas chromatography (GC). patsnap.com Following the reaction, the product is isolated by evaporating the solvent under reduced pressure. patsnap.com The resulting solid can then be purified by processes such as slurrying in a solvent like ethyl acetate (B1210297) to yield the desired product, often as a hydrochloride salt, with high purity. patsnap.com

Table 2: Exemplary Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

| Starting Material | Reagent | Reaction Conditions | Post-Treatment | Product | Purity/Yield | Reference |

| 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | Aqueous ammonia | 40°C for 2 hours | Evaporation, followed by beating in ethyl acetate and filtration | 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | 89.68% yield, 99% purity (by GC) | patsnap.com |

Alternative synthetic routes have also been described, which may utilize different protecting groups to avoid the formation of impurities. For example, methods involving phthalylglycine and trifluoroethylamine followed by deprotection have been reported. chemicalbook.com Another approach uses a benzyl (B1604629) carbamate or tert-butyl carbamate amine protecting group. google.com These methods aim to reduce the formation of dimeric impurities, such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide, which can arise from the reaction of the product with unreacted starting material. chemicalbook.com

The compound serves as a crucial starting material in multi-step synthetic processes. google.comgoogle.com For instance, it is used in the preparation of more complex molecules like N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalene-carboxamide derivatives. google.com

Chemical Reactivity and Reaction Mechanisms of N 2,2,2 Trifluoroethyl Urea

Reactions of the Urea (B33335) Moiety

The urea functional group, characterized by a carbonyl group bonded to two nitrogen atoms, is central to the molecule's reactivity. Its planar structure and resonance stabilization influence its chemical properties.

Hydrolysis under acidic and basic conditions

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of 2,2,2-trifluoroethylamine (B1214592) and ammonia (B1221849) (or their protonated forms) along with the formation of carbon dioxide. The electron-withdrawing trifluoroethyl group decreases the basicity of the carbonyl oxygen and the nitrogen atoms, which may slow down the initial protonation step compared to unsubstituted urea.

Under basic conditions , the hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of a C-N bond and the formation of 2,2,2-trifluoroethylamine and carbamic acid, which subsequently decomposes to ammonia and carbon dioxide. The strong electron-withdrawing effect of the trifluoroethyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion.

The general mechanisms are outlined in the table below.

| Condition | Reaction Mechanism | Key Steps |

|---|---|---|

| Acidic | Addition-Elimination | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water on the carbonyl carbon. 3. Proton transfer and elimination of products. |

| Basic | Addition-Elimination | 1. Nucleophilic attack by hydroxide ion on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group (amine). |

Oxidation and Reduction Potentials

The direct electrochemical oxidation of urea and its derivatives has been studied, primarily in the context of urea fuel cells and wastewater treatment. uw.edu The oxidation of the urea moiety is a complex, multi-electron process that typically requires a catalytic electrode surface, such as nickel, to proceed at practical rates. acs.org

Information regarding the reduction potential of this compound is scarce, as the urea carbonyl group is generally resistant to reduction. Electrochemical synthesis of urea derivatives has been achieved from CO2 and amines, a process initiated by oxygen reduction, but this does not involve the reduction of a pre-formed urea molecule. nih.govresearchgate.net

| Process | Conditions | Typical Products | Notes |

|---|---|---|---|

| Electrochemical Oxidation | Alkaline medium, Nickel-based catalyst (e.g., Ni, Ni-Co alloys) | N₂, CO₂, H₂O | Reaction is facilitated by the formation of Ni(III) species on the electrode surface. acs.org |

| Electrochemical Reduction | Not a typical reaction for the urea moiety. | N/A | The carbonyl group of urea is not readily reduced. |

Substitution Reactions

Substitution reactions on the this compound molecule can occur at the nitrogen atoms, primarily through N-alkylation or N-acylation.

N-Alkylation: The direct alkylation of ureas at the nitrogen atom has historically been considered challenging, with reactions sometimes yielding O-alkylated isoureas instead. google.com However, processes using a solid base in the presence of a phase transfer catalyst have been developed to achieve N-alkylation. google.com For this compound, the nucleophilicity of the nitrogen atoms is significantly reduced by the electron-withdrawing trifluoroethyl group. This effect deactivates the nitrogens towards electrophilic attack, making N-alkylation more difficult than for simple alkylureas.

N-Acylation: Reaction with an acylating agent (such as an acyl chloride or anhydride) can lead to the formation of an N-acylurea, also known as a ureide. wikipedia.org Similar to alkylation, the reduced nucleophilicity of the nitrogen atoms in this compound would necessitate harsher reaction conditions compared to unsubstituted urea. N-acylureas can also be formed as byproducts in carbodiimide-mediated coupling reactions through an O- to N-acyl migration of an O-acylisourea intermediate. rsc.orgias.ac.inresearchgate.net

Reactivity Influenced by the Trifluoroethyl Group

Nucleophilic Substitution Reactions at the Trifluoroethyl Group

Nucleophilic substitution at the trifluoroethyl group, which would involve the displacement of either a fluorine atom or the entire urea moiety, is generally not a feasible reaction pathway. The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides exceptionally stable and poor substrates for nucleophilic substitution reactions. chemguide.co.ukcsbsju.edu

The reactivity of haloalkanes in SN2 reactions is primarily governed by the strength of the carbon-halogen bond, not its polarity. The C-F bond is significantly stronger than C-Cl, C-Br, or C-I bonds, rendering fluoroalkanes largely inert to nucleophilic displacement. chemguide.co.ukcrunchchemistry.co.uk While some intramolecular SN2 reactions involving C-F bond cleavage have been achieved under specific conditions, and methods to activate C-F bonds are an area of active research, intermolecular substitution on a stable group like 2,2,2-trifluoroethyl is highly unfavorable. cas.cnacs.org

| Bond | Bond Dissociation Energy (kcal/mol) | Reactivity in SN2 Reactions |

|---|---|---|

| C-I | ~58 | Highest |

| C-Br | ~72 | High |

| C-Cl | ~84 | Moderate |

| C-F | ~115 | Very Low / Inert |

Role of Electron-Withdrawing Characteristics

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence primarily through a strong negative inductive effect (-I). nih.gov This property profoundly alters the electronic landscape of the this compound molecule.

Effects on the Urea Moiety:

Acidity and Basicity: The inductive effect withdraws electron density from the nitrogen atoms. This significantly increases the acidity of the N-H protons compared to those in alkylureas, making them more susceptible to deprotonation by a base. Conversely, the electron density on the nitrogen lone pairs is reduced, rendering them, as well as the carbonyl oxygen, much less basic and nucleophilic. quora.com

Carbonyl Reactivity: The electron withdrawal enhances the partial positive charge (electrophilicity) on the urea carbonyl carbon. This makes the carbonyl group more susceptible to attack by strong nucleophiles, potentially accelerating base-catalyzed hydrolysis.

Substitution Reactions: The decreased nucleophilicity of the nitrogen atoms makes substitution reactions like N-alkylation and N-acylation more difficult to achieve.

Effects on the Ethyl Group:

C-H Acidity: The electron-withdrawing CF3 group increases the acidity of the protons on the adjacent methylene (-CH2-) group, although they remain weakly acidic.

Reaction Mechanisms in Derivative Formation

The formation of derivatives from this compound often proceeds through the intermediacy of N-2,2,2-trifluoroethylisatin ketimines. These ketimines can act as 1,3-dipole precursors, enabling a variety of cycloaddition and addition reactions.

N-2,2,2-trifluoroethylisatin ketimines are valuable precursors for azomethine ylides, which are 1,3-dipoles that readily participate in cycloaddition reactions. These reactions provide a powerful tool for the stereoselective synthesis of spirocyclic pyrrolidine derivatives.

The asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with various electron-deficient alkenes is a well-established method for the synthesis of enantioenriched spiro[pyrrolidin-3,2′-oxindoles]. These reactions are often catalyzed by chiral organocatalysts, such as bifunctional squaramide-tertiary amine catalysts. nih.gov

The reaction mechanism typically involves the deprotonation of the N-2,2,2-trifluoroethylisatin ketimine by the tertiary amine moiety of the catalyst to form an azomethine ylide. The squaramide moiety of the catalyst then activates the dipolarophile (the alkene) through hydrogen bonding, bringing the two reactants into close proximity and controlling the stereochemical outcome of the cycloaddition. This dual activation model allows for high levels of diastereoselectivity and enantioselectivity. researchgate.net

A wide range of N-2,2,2-trifluoroethylisatin ketimines with different protecting groups on the nitrogen atom are well-tolerated in these reactions, affording the corresponding spirooxindole products in high yields and with excellent stereocontrol. nih.gov Similarly, a variety of electron-deficient alkenes, such as β-trifluoromethyl enones, 3-trifluoroethylidene oxindole, and 3-trifluoroethylidene benzofuranone, have been successfully employed as reaction partners. nih.gov

The resulting spiro[pyrrolidin-3,2′-oxindole] products often contain multiple contiguous stereocenters, including vicinally bis(trifluoromethyl)-substituted pyrrolidine moieties, which are of significant interest in drug discovery programs. nih.gov

Table 1: Asymmetric [3+2] Cycloaddition of N-2,2,2-trifluoroethylisatin Ketimines with β-Trifluoromethyl Enones nih.gov

| Entry | N-Protecting Group | Alkene | Yield (%) | dr | ee (%) |

| 1 | Boc | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | 98 | >20:1 | 99 |

| 2 | Cbz | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | 95 | >20:1 | 98 |

| 3 | Benzyl (B1604629) | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | 92 | >20:1 | 97 |

| 4 | Allyl | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | 82 | >20:1 | 94 |

| 5 | Acetyl | (E)-4,4,4-trifluoro-1-(p-tolyl)but-2-en-1-one | 96 | >20:1 | 99 |

In addition to [3+2] cycloadditions, N-2,2,2-trifluoroethylisatin ketimines can also undergo asymmetric [3+4] cycloaddition reactions. A notable example is the reaction with α-vinylenals, catalyzed by prolinol silyl (B83357) ethers. This reaction leads to the formation of trifluoromethyl-containing spirooxindole derivatives that incorporate a seven-membered azepane ring. The reaction proceeds with high yields and excellent stereoselectivities, providing diastereomeric ratios of greater than 19:1 and enantiomeric excesses ranging from 80% to 96%. mdpi.com

N-2,2,2-trifluoroethylisatin ketimines can also act as nucleophiles in Michael addition reactions. An enantioselective Michael addition between these ketimines and ethylene sulfonyl fluoride (B91410) has been developed, providing a straightforward route to a variety of structurally diverse isatin-derived α-(trifluoromethyl)imine derivatives. acs.orgdicp.ac.cn This reaction is effectively catalyzed by quinine-derived squaramide catalysts. researchgate.net The products of this reaction, which contain both α-(trifluoromethyl)amine and sulfonyl fluoride groups, are considered valuable candidates for drug discovery. acs.orgdicp.ac.cn The reactions typically proceed in high yields (79–97%) and with excellent enantioselectivities (91–99% ee). researchgate.net

Table 2: Enantioselective Michael Addition of N-2,2,2-trifluoroethylisatin Ketimines to Ethylene Sulfonyl Fluoride researchgate.net

| Entry | Substituent on Isatin Ring | Yield (%) | ee (%) |

| 1 | H | 95 | 96 |

| 2 | 5-F | 92 | 95 |

| 3 | 5-Cl | 97 | 97 |

| 4 | 5-Br | 94 | 98 |

| 5 | 7-Me | 88 | 91 |

Structural Analysis and Conformational Studies

Crystallographic Investigations

Crystallographic studies are the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in a crystal lattice.

Conformational Preferences

The conformational landscape of N-(2,2,2-trifluoroethyl)urea is determined by the rotational possibilities around its single bonds, particularly the C-N bonds of the urea (B33335) core.

Analysis of Urea Moiety Conformations (e.g., cis/trans, anti/syn)

N,N'-disubstituted ureas can exist in different conformations defined by the orientation of the substituents relative to the carbonyl group. A histogram analysis of acyclic N,N′-disubstituted ureas from the Cambridge Structural Database (CSD) reveals a strong preference for the trans/trans conformation. researchgate.net However, cis/trans conformations can also be observed, often stabilized by intramolecular hydrogen bonds. researchgate.net For this compound, both syn and anti conformations with respect to the C-N bond connecting the trifluoroethyl group are possible. Computational studies on similar alkylureas have shown that anti geometries are generally more stable than syn geometries. nih.gov

Influence of Substituents on Conformational Stability

The trifluoroethyl substituent is expected to significantly influence the conformational stability of this compound. The electron-withdrawing nature of the trifluoromethyl group can affect the electronic properties of the urea moiety. Furthermore, steric interactions between the bulky trifluoroethyl group and the rest of the molecule will play a crucial role in determining the most stable conformation. In analogous N-alkyl-N'-aryl ureas, the presence of an internal hydrogen bond can stabilize the cis/trans conformation. researchgate.net

Hydrogen Bonding Networks and Intramolecular Interactions

Research into the hydrogen bonding patterns of urea derivatives reveals a strong tendency to form well-defined networks. In the solid state, substituted ureas commonly organize into one-dimensional tapes or ribbons, primarily driven by intermolecular N-H···O=C hydrogen bonds. This characteristic interaction involves the hydrogen atoms of the N-H groups of one molecule bonding to the carbonyl oxygen of a neighboring molecule. The presence of the electron-withdrawing trifluoroethyl group is expected to influence the acidity of the N-H protons, potentially strengthening these hydrogen bonds.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for probing these interactions. In FTIR spectroscopy, the positions of the N-H and C=O stretching bands are sensitive to their involvement in hydrogen bonding. A shift to lower wavenumbers for these bands typically indicates the presence of hydrogen bonding. NMR spectroscopy, particularly through the analysis of chemical shifts and nuclear Overhauser effects (NOEs), can provide insights into the proximity of different atoms and thus infer the presence of both inter- and intramolecular interactions in solution.

Based on the general principles observed in related urea derivatives, the following tables summarize the expected hydrogen bonding and intramolecular interactions for this compound. It is important to note that these are representative values and the actual parameters for this specific compound would require dedicated experimental or computational studies.

Table 1: Potential Intermolecular Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Expected Bond Length (Å) | Expected Bond Angle (°) |

| N-H | O=C | Strong Hydrogen Bond | 1.8 - 2.2 | 160 - 180 |

| C-H | O=C | Weak Hydrogen Bond | 2.2 - 2.8 | 130 - 170 |

| N-H | F-C | Weak Hydrogen Bond | 2.2 - 2.6 | 140 - 170 |

Table 2: Potential Intramolecular Interactions in this compound

| Atoms Involved | Type of Interaction | Consequence |

| N-H···F-C | Intramolecular Hydrogen Bond | Stabilization of specific rotamers |

| Steric Repulsion | van der Waals forces | Influence on torsional angles |

The comprehensive understanding of these hydrogen bonding networks and intramolecular interactions is fundamental for predicting the physicochemical properties of this compound and for the rational design of materials with desired structural motifs.

Advanced Spectroscopic Characterization of N 2,2,2 Trifluoroethyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise atomic arrangement within a molecule. For N-(2,2,2-trifluoroethyl)urea, ¹H, ¹³C, and ¹⁹F NMR would be employed to characterize its structure.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing three distinct proton environments:

-CH₂- Group: The two protons of the methylene group adjacent to the trifluoromethyl group would appear as a quartet. This splitting pattern arises from coupling to the three neighboring fluorine atoms (³J-HF).

-NH- Proton: The proton on the nitrogen atom attached to the ethyl group is expected to produce a broad signal, which may show coupling to the adjacent methylene protons (³J-HH), likely appearing as a triplet.

-NH₂ Protons: The two protons of the terminal amino group would typically appear as a broad singlet. The chemical shift of NH protons can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant |

|---|---|---|---|

| -NH₂ | Variable (Broad) | Singlet (br s) | N/A |

| -NH- | Variable (Broad) | Triplet (br t) | ³J-HH |

¹³C NMR for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Three distinct carbon signals are anticipated:

Carbonyl Carbon (C=O): The urea (B33335) carbonyl carbon is expected to resonate in the typical downfield region for such functional groups, generally above 150 ppm.

Methylene Carbon (-CH₂-): This carbon, being attached to an electronegative nitrogen atom and adjacent to the CF₃ group, would show a signal that is split into a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF).

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will also exhibit a quartet pattern in its ¹³C NMR signal due to the strong one-bond coupling to the three attached fluorine atoms (¹J-CF). Its chemical shift is significantly influenced by the electron-withdrawing fluorine atoms.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant |

|---|---|---|---|

| C=O | 155 - 165 | Singlet (s) | N/A |

| -CH₂- | 40 - 50 | Quartet (q) | ²J-CF |

¹⁹F NMR for Fluorine Environments

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atoms in the molecule. huji.ac.il Since the three fluorine atoms of the trifluoromethyl group are chemically equivalent, they are expected to produce a single signal. This signal would be split into a triplet due to coupling with the two protons of the adjacent methylene group (³J-HF). The chemical shift of CF₃ groups typically appears in a well-defined region of the ¹⁹F NMR spectrum. wikipedia.org

Expected ¹⁹F NMR Data

| Fluorine Atoms | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule. The key vibrational modes expected for this compound include:

N-H Stretching: The N-H bonds of the primary (-NH₂) and secondary (-NH-) amine groups will give rise to strong, broad absorption bands in the IR spectrum, typically in the range of 3200-3500 cm⁻¹.

C=O Stretching (Urea Amide I band): A very strong and characteristic absorption due to the carbonyl group stretch is expected around 1650-1700 cm⁻¹. This band is a hallmark of the urea structure.

N-H Bending (Urea Amide II band): The bending vibration of the N-H bonds is also characteristic and typically appears in the 1550-1650 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds of the CF₃ group will produce very strong and distinct absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.

Expected IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3200 - 3500 | Strong, Broad |

| C=O | Stretching (Amide I) | 1650 - 1700 | Very Strong |

| N-H | Bending (Amide II) | 1550 - 1650 | Strong |

| C-N | Stretching | 1350 - 1450 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Molecular Ion Peak: The molecular formula for this compound is C₃H₅F₃N₂O, corresponding to a molecular weight of approximately 142.08 g/mol . scbt.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways under mass spectrometric conditions. Key fragmentation pathways could include:

Cleavage of the C-C bond, leading to the loss of the trifluoromethyl radical (•CF₃), resulting in a fragment ion.

Alpha-cleavage adjacent to the nitrogen atoms.

Cleavage of the bond between the ethyl group and the urea nitrogen.

Rearrangement reactions common to urea derivatives.

Expected Mass Spectrometry Data

| m/z Value | Identity |

|---|---|

| 142 | [M]⁺ (Molecular Ion) |

| 73 | [M - CF₃]⁺ |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy.

The electronic structure of urea (B33335) and its derivatives is extensively studied using both ab initio and Density Functional Theory (DFT) methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT functionals, like B3LYP, are commonly employed to predict molecular geometries, energies, and other electronic properties. nih.govacs.orgacs.org

For instance, studies on simple alkylureas often utilize the B3LYP functional combined with basis sets like DZVP2, or higher-level MP2 calculations with augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ) to achieve high accuracy. nih.govacs.orgacs.org These calculations provide optimized molecular geometries that are in good agreement with experimental data from crystal structures. acs.org The choice of method allows for a detailed exploration of the molecule's potential energy surface and the characterization of its various stable forms and the transition states that connect them. DFT methods are also used to calculate properties that offer insights into a molecule's reactivity and intermolecular interactions. acs.orgnih.gov

The analysis of electron density provides a detailed picture of chemical bonding and intermolecular interactions. For the parent urea molecule, high-precision single-crystal X-ray diffraction analysis has been used to experimentally determine the electron-density distribution. nih.gov These experimental results are often compared with theoretical calculations derived from both Hartree-Fock (HF) and DFT methods. nih.gov

Such comparisons show an excellent agreement between experimental and theoretical deformation densities and structure factors. nih.gov The deformation density map reveals the redistribution of electrons upon bond formation, highlighting features like lone pairs and bonding electrons. Further topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAM), examines the properties of the electron density at critical points to characterize the nature of chemical bonds (e.g., covalent vs. ionic character) and non-covalent interactions, such as hydrogen bonds. crystalsolutions.eu These analyses confirm that urea is more polar in the solid phase, a finding attributed to the intermolecular interactions within the crystal lattice. crystalsolutions.eu

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the insights from quantum chemistry to the behavior of molecules over time, including conformational changes and interactions with their environment.

The conformational landscape of urea derivatives is crucial for understanding their biological activity and chemical properties. Computational studies on N-alkyl and N-aryl ureas reveal the existence of several stable conformations. nih.gov For monosubstituted alkylureas, calculations predict the existence of cis and trans isomers, which refer to the orientation of the substituent relative to the carbonyl group. These isomers typically adopt an anti geometry, where the substituent points away from the urea backbone. nih.govacs.orgacs.org

The relative stability of these conformers is influenced by the steric bulk of the alkyl group. researchgate.net For N-(2,2,2-trifluoroethyl)urea, the trifluoroethyl group's size and electronic properties would similarly dictate the preferred conformation. Well-Tempered Metadynamics, a powerful simulation technique, has been used to generate conformational free-energy landscapes for N-alkyl-N'-aryl ureas, with DFT being used to refine the energies of the most relevant configurations. nih.gov

| Compound | Lowest Energy Conformation | Relative Energy of Other Conformers (kcal/mol) |

|---|---|---|

| Methylurea | cis-anti | trans-anti: 0.9 |

| Ethylurea | cis-anti | trans-anti: 1.6 |

| Isopropylurea | cis-anti | trans-anti: 1.7 |

| tert-Butylurea | cis-anti | trans-anti: 2.4 |

This table is based on data for simple alkylureas and illustrates how computational methods predict the most stable molecular shapes and their relative energies. The 'cis-anti' conformation is consistently favored. nih.govresearchgate.net

Potential Energy Surfaces (PES) are calculated to understand the energy barriers associated with the rotation around specific bonds. For urea derivatives, rotation around the C-N bonds is a key factor in their conformational dynamics. wvu.edu The PES is typically generated by constraining the relevant dihedral angle at fixed intervals and optimizing the rest of the molecular geometry at each step. acs.org

Studies on alkylureas show that rotation around the C(sp²)-N bond (the bond within the urea core) is significantly hindered, with energy barriers ranging from 8.6 to 9.4 kcal/mol, slightly higher than in unsubstituted urea (8.2 kcal/mol). nih.govacs.orgacs.org In contrast, the barrier to rotation for the N-C(alkyl) bond is generally lower and varies with the size of the alkyl group. nih.govacs.orgacs.org These rotational barriers are critical for understanding the flexibility of the molecule and the rates at which it can convert between different conformations. researchgate.net

| Compound | Rotational Barrier for N-C(alkyl) bond (kcal/mol) | Rotational Barrier for C(sp²)-N bond (kcal/mol) |

|---|---|---|

| Unsubstituted Urea | N/A | 8.2 |

| Methylurea | 0.9 | 8.6 |

| Ethylurea | 6.2 | 9.4 |

| Isopropylurea | 6.0 | 9.3 |

| tert-Butylurea | 4.6 | 9.4 |

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. The synthesis of unsymmetrical ureas can proceed through several pathways, and theoretical studies help to identify the most plausible routes and the key intermediates involved.

A common method for urea synthesis involves the reaction of an amine with an isocyanate intermediate. nih.gov Alternative, safer reagents have been developed, such as bis(2,2,2-trifluoroethyl) carbonate. The reaction of this compound with an alkyl amine proceeds regioselectively to form a trifluoroethyl carbamate (B1207046) intermediate, which then reacts with a second amine to yield the final unsymmetrical urea. nih.gov This pathway is directly relevant to the synthesis of molecules like this compound.

DFT calculations have also been used to study the mechanistic aspects of reactions involving urea derivatives. For example, in the reaction of N-(tosylmethyl)ureas with sodium cyanide, DFT calculations support a mechanism where the first step is the formation of an N-acylimine intermediate via an E2-like pathway. mdpi.com This reactive intermediate then rapidly reacts with the cyanide nucleophile. mdpi.com Such theoretical studies provide a detailed understanding of reaction barriers and the role of intermediates, which is essential for optimizing reaction conditions and designing new synthetic routes.

Derivatives and Their Applications in Chemical Synthesis and Materials Science

Synthesis of N-(2,2,2-trifluoroethyl)urea Derivatives as Chemical Building Blocks

The synthesis of this compound derivatives often involves the reaction of 2,2,2-trifluoroethylamine (B1214592) with an appropriate isocyanate or a precursor that can generate an isocyanate in situ. A variety of N-substituted and N,N'-disubstituted derivatives have been prepared and characterized for their potential use as building blocks in more complex molecular structures.

One notable method for the preparation of unsymmetrical ureas, including those with a trifluoroethyl group, utilizes bis(2,2,2-trifluoroethyl) carbonate as a condensing agent. This approach allows for the one-pot parallel synthesis of a diverse library of ureas, highlighting its utility in combinatorial chemistry. nih.gov

A study detailed the synthesis and characterization of a series of N-(2,2,2-trifluoroethyl)-N'-substituted ureas. These compounds were synthesized and their structures confirmed using various spectroscopic methods and elemental analysis. The melting points and analytical data for a selection of these derivatives are presented in the interactive table below, showcasing the range of accessible structures. nih.gov

Table 1: Physical and Analytical Data for Selected this compound Derivatives nih.gov

| Derivative Name | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|

| 1-Phenyl-3-(2,2,2-trifluoroethyl)urea | 98 | 151–153 | C₉H₉F₃N₂O |

| 1-(Pyrimidin-2-yl)-3-(2,2,2-trifluoroethyl)urea | 86 | 190–191 | C₇H₇F₃N₄O |

| 1-(4-Methylbenzo[d]thiazol-2-yl)-3-(2,2,2-trifluoroethyl)urea | 70 | 185–186 | C₁₁H₁₀F₃N₃OS |

| 1-(Furan-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea | 90 | 120–122 | C₈H₉F₃N₂O₂ |

Incorporation into Complex Molecular Architectures (e.g., spirooxindoles, triazoles)

The unique reactivity of this compound derivatives makes them valuable precursors for the synthesis of intricate molecular architectures. The trifluoroethyl group can influence the stereochemical outcome of reactions and enhance the biological activity of the final products.

Spirooxindoles: While direct incorporation of the intact this compound moiety into spirooxindoles is not extensively documented, the related N-2,2,2-trifluoroethylisatin ketimines are key intermediates in the synthesis of trifluoromethyl-containing spirooxindoles. nih.gov These ketimines, which can be conceptually derived from a condensation reaction involving a trifluoroethyl amine precursor, undergo various cycloaddition reactions to afford complex spirocyclic systems. nih.gov

Triazoles: The synthesis of hybrid molecules containing both a triazole and a spirooxindole moiety has been reported. These complex structures are often assembled through multi-step synthetic sequences. For instance, a novel series of spirooxindole derivatives incorporating a triazolyl-s-triazine framework was synthesized via a [3+2] cycloaddition reaction. nih.gov Although this specific example does not start from this compound, the general strategies for constructing urea- and triazole-containing compounds suggest the feasibility of incorporating the this compound scaffold into such architectures. The synthesis of urea (B33335) derivatives containing a triazole ring is a known strategy in medicinal chemistry. nih.gov

Applications in Combinatorial Chemistry

Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds for high-throughput screening. nast.phresearchgate.netijpsonline.com Urea derivatives are valuable building blocks in this field due to the robustness of urea formation reactions and the ability to introduce a wide variety of substituents. nih.govresearchgate.net

A significant application demonstrating the utility of trifluoroethyl-containing precursors in combinatorial synthesis is the use of bis(2,2,2-trifluoroethyl) carbonate. This reagent facilitates the one-pot parallel synthesis of unsymmetrical aliphatic ureas, allowing for the rapid generation of a library of 96 distinct urea compounds. nih.gov This method is highly amenable to automated synthesis and is ideal for creating libraries of potential drug candidates or functional materials.

The general workflow for such a combinatorial synthesis involves reacting a diverse set of amines with the trifluoroethyl carbonate precursor, followed by a second diverse set of amines to generate a matrix of unique urea products. This high-throughput approach accelerates the discovery of compounds with desired properties.

Use in Developing Advanced Materials with Specific Chemical Properties

The incorporation of fluorine into polymers is a well-established strategy for enhancing their thermal stability, chemical resistance, and surface properties (e.g., hydrophobicity and oleophobicity). This compound and its derivatives are potential monomers or additives for creating such advanced materials.

Fluorinated polyurethanes (FPUs) are a class of high-performance polymers that combine the desirable mechanical properties of polyurethanes with the unique attributes of fluoropolymers. google.com While the direct use of this compound as a primary monomer in polyurethane synthesis is not widely reported, the synthesis of polyurethanes and polyurethane-ureas containing fluorinated segments is an active area of research. google.com These materials are often prepared by reacting fluorinated diols or diisocyanates.

It is conceivable that this compound derivatives with appropriate functional groups (e.g., hydroxyl or amine groups) could be incorporated into polyurethane chains as chain extenders or as part of the soft segment to impart specific properties. The urea linkages would contribute to strong intermolecular hydrogen bonding, enhancing the mechanical strength of the resulting polymer.

Copolymers incorporating fluorinated monomers are synthesized to tailor the properties of the resulting materials for specific applications. For example, N-(2,2,2-trifluoroethyl)acrylamide has been used in polymerization-induced self-assembly (PISA) to create fluorine-rich nanoparticles for potential use as 19F MRI nanotracers. nih.gov This demonstrates the utility of the trifluoroethyl moiety in creating functional polymeric materials.

Similarly, copolymers with urea fragments are being developed for applications such as 3D printing. researchgate.net The synthesis of polysiloxane copolymers with urea fragments highlights the importance of the urea group in creating materials with desirable mechanical and thermal properties. The incorporation of this compound or its derivatives into such copolymer systems could lead to materials with enhanced thermal stability and modified surface properties due to the presence of the trifluoroethyl group.

Contextual Significance of the Trifluoroethyl Group in Fluorine Chemistry

Role of Fluorine in Modulating Chemical Properties and Reactivity

The strategic placement of fluorine in a molecule can markedly affect its potency, increase metabolic stability, and enhance membrane permeability. researchgate.net This is due to a combination of fluorine's unique characteristics. As the most electronegative element, fluorine's presence creates strong, polarized carbon-fluorine (C-F) bonds. pharmacyjournal.orgnih.gov This high bond strength often enhances the metabolic stability of pharmaceuticals by making the C-F bond resistant to enzymatic cleavage, thereby blocking metabolically vulnerable sites. pharmacyjournal.orgnih.gov

Furthermore, fluorine's powerful electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups. researchgate.net For instance, the introduction of fluorine near an amine group can lower its basicity, which can improve bioavailability by allowing for better membrane permeation. tandfonline.com The substitution of hydrogen with fluorine can also influence a molecule's conformation and its binding affinity to target proteins. researchgate.nettandfonline.com This can occur through direct interactions or by affecting the polarity of other parts of the molecule that engage with the protein. tandfonline.com

Lipophilicity, a critical parameter in drug design, is also heavily influenced by fluorination. While the addition of fluorine can increase lipophilicity, which may improve membrane permeability, the effect is highly context-dependent. pharmacyjournal.orgnih.gov The interplay between increased hydrophobic surface area and changes in molecular polarity dictates the ultimate impact on a compound's lipophilicity. nih.gov

Trifluoromethylation as a Key Transformation in Organic Synthesis

Trifluoromethylation is the process of introducing a trifluoromethyl (-CF3) group into an organic compound. wikipedia.org This transformation is of paramount importance in the pharmaceutical and agrochemical industries, as the trifluoromethyl group is a key component in numerous successful products. wikipedia.orgresearchgate.net The incorporation of a -CF3 group can dramatically alter a molecule's properties, often leading to increased stability and lipophilicity. brynmawr.edu

The development of methods for trifluoromethylation has been an active area of research, leading to a variety of strategies categorized by the nature of the trifluoromethylating species: radical (CF3•), electrophilic (CF3+), or nucleophilic (CF3-). researchgate.net

Radical Trifluoromethylation : This approach involves the trifluoromethyl free radical. wikipedia.org Reagents like sodium trifluoromethanesulfinate (known as the Langlois reagent) and trifluoroiodomethane (CF3I) are used to generate the CF3 radical, which is electrophilic and highly reactive. wikipedia.orgtcichemicals.com

Nucleophilic Trifluoromethylation : These methods utilize a trifluoromethyl anion (CF3-) equivalent. The most well-known reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent, which releases the CF3- species upon activation with a fluoride (B91410) source. tcichemicals.comacs.org

Electrophilic Trifluoromethylation : This strategy employs reagents that deliver a trifluoromethyl cation (CF3+). The development of stable, easy-to-handle electrophilic reagents represented a significant advancement. tcichemicals.com Prominent examples include hypervalent iodine compounds like Togni's reagents and sulfonium (B1226848) salts such as Umemoto's reagents. brynmawr.edunih.govbeilstein-journals.org These reagents are effective for the trifluoromethylation of a wide range of nucleophiles, including thiols, alcohols, and heteroarenes. tcichemicals.combeilstein-journals.org

The availability of these diverse methods allows chemists to strategically introduce the trifluoromethyl group into a wide array of molecular architectures.

Development of Fluorinating Agents and Fluorinated Building Blocks

The history of fluorine chemistry is marked by the evolution of reagents used to introduce fluorine into molecules. Early fluorinating agents, such as elemental fluorine (F2) and hydrogen fluoride (HF), were highly reactive, toxic, and corrosive, requiring specialized handling. nih.govniscpr.res.in The need for safer and more selective methods spurred the development of new classes of fluorinating agents. nih.gov

These modern reagents are broadly classified as either nucleophilic or electrophilic.

Nucleophilic Fluorinating Agents : These reagents deliver a fluoride anion (F-). Examples include potassium fluoride (KF) and diethylaminosulfur trifluoride (DAST). nih.govchemicalbook.com

Electrophilic Fluorinating Agents : These reagents feature an electron-deficient fluorine atom and are often based on an N-F bond. nih.gov They have become particularly useful due to their stability, ease of handling, and selectivity. nih.gov Widely used examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgresearchgate.net

In addition to direct fluorination, a dominant strategy in drug discovery involves the use of fluorinated building blocks . tandfonline.comnih.gov These are relatively simple organic molecules that already contain fluorine or a fluorine-containing group and can be incorporated into larger, more complex structures through standard synthetic reactions. sigmaaldrich.com This approach avoids the often harsh conditions of late-stage fluorination and provides reliable access to a diverse range of fluorinated compounds. nih.gov The commercial availability of a vast portfolio of fluorinated building blocks, such as those containing trifluoromethyl or difluoromethyl groups, has significantly accelerated research in medicinal, agricultural, and materials chemistry. sigmaaldrich.comenamine.net

Data Tables

Table 1: Physicochemical Properties of N-(2,2,2-trifluoroethyl)urea

| Property | Value |

|---|---|

| CAS Number | 819-60-3 scbt.com |

| Molecular Formula | C3H5F3N2O scbt.com |

| Molecular Weight | 142.08 g/mol scbt.com |

Supramolecular Chemistry and Intermolecular Interactions

Participation in Hydrogen Bonding

The urea (B33335) group inherently possesses two N-H donor sites and a carbonyl (C=O) acceptor site, predisposing it to form strong and directional hydrogen bonds. The presence of the trifluoroethyl group is expected to modulate the electronic properties of the urea, potentially influencing the acidity of the N-H protons and the basicity of the carbonyl oxygen.

Intramolecular Hydrogen Bonding for Conformational Control

The potential for intramolecular hydrogen bonding in N-(2,2,2-trifluoroethyl)urea appears limited due to the flexibility of the ethyl linker and the lack of suitable proximal acceptor atoms on the substituent. The conformation is more likely to be governed by steric effects and the optimization of intermolecular hydrogen bonds in the condensed phase. Studies on related fluorinated compounds would be necessary to predict the conformational preferences with higher accuracy.

Role in Molecular Recognition and Self-Assembly

The capacity for self-assembly is a hallmark of urea derivatives. Research on related compounds, such as N-(2,2,2-trifluoroethyl)acrylamide, has demonstrated the ability of the trifluoroethyl group to participate in forming self-assembled nanoparticles. This suggests that this compound could also exhibit self-assembly behavior, potentially forming discrete nanoscale objects or extended supramolecular polymers in suitable solvents. The interplay between the strong urea-urea hydrogen bonds and possible solvophobic effects of the fluorinated group would be a key driver for such processes. However, without experimental data, its role in molecular recognition and specific self-assembly pathways remains speculative.

Formation of Supramolecular Architectures

The directed and robust nature of urea-based hydrogen bonding is frequently exploited to construct complex supramolecular architectures. By analogy with other simple urea compounds, this compound could act as a fundamental building block for gels, liquid crystals, or porous organic frameworks, provided that appropriate hierarchical assembly can be induced. The specific architectures formed would be highly dependent on factors such as solvent, temperature, and concentration.

Stacking Interactions with Aromatic Rings in Derivatives

For derivatives of this compound that incorporate aromatic rings, π-π stacking interactions could play a significant role in organizing the supramolecular structure. The electron-withdrawing nature of the trifluoroethyl group might influence the electron density of an adjacent aromatic ring, thereby modulating the strength and geometry of stacking interactions with other aromatic systems. Such interactions, in concert with hydrogen bonding, are crucial for the rational design of functional materials. A comprehensive understanding would require the synthesis and structural analysis of such derivatives.

Q & A

Q. What criteria should guide the selection of peer-reviewed sources for literature reviews?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.